N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a tetrazole ring at the 3-position and a branched 3-methylbutyl group on the amide nitrogen.
- Tetrazole moiety: Known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
- 3-methylbutyl chain: A lipophilic substituent that may improve membrane permeability compared to shorter alkyl or aromatic groups .
- Benzamide core: Provides rigidity and facilitates π-π interactions in biological targets .
Properties
IUPAC Name |
N-(3-methylbutyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10(2)6-7-14-13(19)11-4-3-5-12(8-11)18-9-15-16-17-18/h3-5,8-10H,6-7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKUIZVFPEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sodium azide.
Attachment to Benzamide: The tetrazole ring is then attached to a benzamide structure through a nucleophilic substitution reaction. This step may involve the use of a base such as potassium carbonate to facilitate the reaction.
Introduction of the 3-methylbutyl Group: The final step involves the introduction of the 3-methylbutyl group to the benzamide structure. This can be achieved through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The tetrazole ring and benzamide structure can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like potassium carbonate or acids like hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Research: The compound can be used as a tool to study the interactions between small molecules and biological targets.
Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents | Key Features | Biological Implications | Reference |
|---|---|---|---|---|
| N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Methoxy-phenyl | Electron-donating methoxy group enhances aromatic interactions. | Higher receptor binding affinity in enzyme inhibition assays compared to alkyl-substituted analogs. | |
| N-propyl-3-(1H-tetrazol-1-yl)benzamide | Propyl | Shorter alkyl chain reduces lipophilicity (lower logP). | Reduced cellular uptake but improved solubility in aqueous media. | |
| N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Hydroxy-phenyl | Polar hydroxy group increases hydrogen-bond donor capacity. | Enhanced interaction with polar binding pockets in kinases; moderate antimicrobial activity. | |
| N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Phenoxy-phenyl | Bulky phenoxy group introduces steric hindrance. | Lower metabolic clearance but reduced target engagement efficiency. | |
| N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide | Pyridinylmethyl | Aromatic pyridine enhances π-stacking and metal coordination. | Potent inhibition of metalloenzymes (e.g., carbonic anhydrase). |
Substituent Effects on Physicochemical Properties
- Hydrogen-Bonding Capacity: Tetrazole’s nitrogen atoms act as hydrogen-bond acceptors, while hydroxy or methoxy substituents (e.g., in ) add donor capacity, influencing target selectivity.
Biological Activity
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 258.33 g/mol
- IUPAC Name : this compound
The compound features a benzamide core with a tetrazole ring and a branched alkyl substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The tetrazole moiety is known for its ability to modulate enzyme activity and receptor interactions, influencing several biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially interacts with receptors that regulate cell signaling pathways, impacting processes such as apoptosis and cell survival.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties , particularly through the inhibition of key signaling pathways associated with tumor growth. Similar tetrazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Lung) | 0.83 ± 0.07 |
| MCF-7 (Breast) | Data not available |
| HeLa (Cervical) | Data not available |
These findings indicate that this compound may have comparable effects to other compounds in its class.
Multitarget Biological Activity
The compound is predicted to exhibit multitarget activity based on structural analysis. Similar tetrazole derivatives have demonstrated diverse pharmacological effects:
- Antimicrobial Activity : Effective against various bacterial strains.
- Analgesic Properties : Potential for pain relief through modulation of nociceptive pathways.
- Anti-inflammatory Effects : May reduce inflammation through various mechanisms.
Case Studies and Research Findings
Research has shown that compounds with similar structures often display a range of biological activities. For example, studies on tetrazole derivatives have highlighted their potential in treating conditions such as cancer and infections.
A notable study conducted by researchers at the Groningen Research Institute of Pharmacy explored the synthesis and biological evaluation of tetrazole-based compounds, revealing their efficacy in modulating immune responses and inhibiting tumor growth. The study reported that certain derivatives could rescue immune cells from apoptosis, indicating their potential as therapeutic agents in immunotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
